An In-depth Technical Guide to the Characterization of 2-Bromo-6-(thiophen-3-yl)pyridine
An In-depth Technical Guide to the Characterization of 2-Bromo-6-(thiophen-3-yl)pyridine
Introduction
2-Bromo-6-(thiophen-3-yl)pyridine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a thiophene moiety, makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and the development of organic electronic materials. The pyridine and thiophene cores are prevalent in a wide array of biologically active compounds. The bromine atom on the pyridine ring provides a reactive handle for further functionalization, commonly through cross-coupling reactions, allowing for the construction of diverse molecular architectures.
This guide provides a comprehensive overview of the essential techniques for the synthesis and characterization of 2-Bromo-6-(thiophen-3-yl)pyridine, offering practical insights and detailed protocols for researchers and drug development professionals.
Molecular Structure and Properties
The foundational step in the characterization of any compound is a thorough understanding of its structure.
Caption: Molecular structure of 2-Bromo-6-(thiophen-3-yl)pyridine.
Table 1: Key Physical and Chemical Properties
| Property | Value (Predicted/Reference) |
| Molecular Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 g/mol |
| CAS Number | Not assigned (Isomer CAS: 220196-07-6 for 2-thienyl)[1] |
| Appearance | Expected to be a white to off-white or pale yellow solid |
| Melting Point | Not experimentally determined; predicted to be in a similar range to related isomers (e.g., 5-Bromo-2-(thien-2-yl)pyridine: 79-83 °C)[2] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere.[1] |
Synthesis via Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for the synthesis of 2-Bromo-6-(thiophen-3-yl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] In this case, 2,6-dibromopyridine is coupled with thiophene-3-boronic acid. The selectivity of the reaction to achieve mono-substitution is a critical aspect.
Caption: Workflow for the synthesis of 2-Bromo-6-(thiophen-3-yl)pyridine via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 eq), thiophene-3-boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Solvent Addition: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Degassed solvents (e.g., a mixture of 1,4-dioxane and water, typically 4:1) are then added via syringe.
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Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-6-(thiophen-3-yl)pyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of 2-Bromo-6-(thiophen-3-yl)pyridine.
The ¹H NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and thiophene rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the bromine substituent.
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Pyridine Protons: The pyridine ring will exhibit an AX₂ or ABC system depending on the coupling constants. The proton between the nitrogen and bromine is typically the most deshielded.
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Thiophene Protons: The thiophene ring will show three distinct proton signals. The proton at the 2-position of the thiophene ring is expected to be a doublet of doublets due to coupling with the other two thiophene protons.
The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation.
Table 2: Predicted NMR Data (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-Br | - | ~142 |
| Pyridine C3-H | ~7.4-7.6 | ~128 |
| Pyridine C4-H | ~7.6-7.8 (triplet) | ~139 |
| Pyridine C5-H | ~7.3-7.5 | ~122 |
| Pyridine C6-Thiophene | - | ~158 |
| Thiophene C2'-H | ~7.8-8.0 | ~126 |
| Thiophene C3' | - | ~138 |
| Thiophene C4'-H | ~7.2-7.4 | ~125 |
| Thiophene C5'-H | ~7.5-7.7 | ~129 |
Note: These are predicted values and may vary slightly in an experimental setting.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Bromo-6-(thiophen-3-yl)pyridine, the most informative technique is high-resolution mass spectrometry (HRMS).
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Molecular Ion Peak: The key feature will be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺. For C₉H₆⁷⁹BrNS, the expected m/z is ~238.95, and for C₉H₆⁸¹BrNS, it is ~240.95.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺) or cleavage of the bond between the pyridine and thiophene rings.
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragmentation patterns. Compare the observed m/z values with the calculated exact mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
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Aromatic C-H Stretching: Peaks in the region of 3100-3000 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
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C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.
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C-S Stretching: Thiophene C-S bond vibrations may also be observed in the fingerprint region.
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Potential Applications in Research and Development
2-Bromo-6-(thiophen-3-yl)pyridine is a versatile intermediate. The bromine atom can be readily displaced or used in further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This makes the compound a valuable starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The thienyl-pyridine scaffold is a known pharmacophore in various therapeutic areas, including oncology and neurology.
Conclusion
The comprehensive characterization of 2-Bromo-6-(thiophen-3-yl)pyridine requires a multi-technique approach. Synthesis via Suzuki-Miyaura coupling provides a reliable route to this valuable building block. Subsequent analysis by NMR, MS, and IR spectroscopy is crucial to confirm its structure and purity, ensuring its suitability for further applications in the synthesis of novel chemical entities for drug discovery and materials science. The protocols and predictive data provided in this guide offer a solid foundation for researchers working with this and related heterocyclic compounds.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88862, 2-(3-Thienyl)pyridine.[Link]
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- Google Patents.
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
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Royal Society of Chemistry. Supporting Information for a publication containing NMR spectra of 2-Bromopyridine.[Link]
